

# In Vivo Profile of SR14150: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# **Executive Summary**

**SR14150**, also known as AT-200, is a moderately selective nociceptin/orphanin FQ (NOP) receptor agonist that also exhibits partial agonist activity at the  $\mu$ -opioid receptor.[1][2] In vivo studies have primarily focused on its antinociceptive and antiallodynic effects, particularly in models of chronic pain. This document provides a technical guide to the in vivo experimental protocols used to characterize **SR14150** and details its dual-receptor signaling mechanism. It is important to note that publicly available literature does not contain quantitative pharmacokinetic data such as Cmax, Tmax, AUC, or bioavailability for **SR14150**.

#### **Data Presentation**

As of the latest available data, comprehensive quantitative pharmacokinetic parameters for **SR14150** in vivo have not been published. Therefore, a summary table for these metrics cannot be provided. Research has predominantly centered on the pharmacodynamic outcomes of **SR14150** administration.

# **Experimental Protocols**

The in vivo assessment of **SR14150** has been conducted in rodent models, primarily mice, to evaluate its effects on pain perception. The following methodologies are representative of the key experiments cited in the literature.

# **Animal Models and Study Design**



- Subjects: Male mice are commonly used for in vivo studies of SR14150.[1] For chronic pain investigations, the spinal nerve ligation (SNL) model is employed to induce neuropathic pain states.[1]
- Administration: SR14150 is typically administered subcutaneously at doses ranging from 3 to 10 mg/kg.[1]
- Control Groups: A vehicle control group is used as a baseline. Morphine (e.g., 10 mg/kg)
   often serves as a positive control for analgesia.[1]
- Antagonist Studies: To elucidate the mechanism of action, studies may include pretreatment with specific receptor antagonists. Naloxone is used to block μ-opioid receptors, and SB-612111 is used to block NOP receptors.[1]

## **Pharmacodynamic Assessment**

- Antinociception (Acute Pain): The tail-flick test is a common assay to measure the response
  to a thermal pain stimulus. An increase in tail-flick latency is indicative of an antinociceptive
  effect.[1]
- Antiallodynia (Chronic Pain): Mechanical allodynia is assessed using von Frey monofilaments. An increase in the paw withdrawal threshold in SNL mice suggests an antiallodynic effect.[1]

# Mandatory Visualizations Experimental Workflow

The following diagram illustrates a typical experimental workflow for evaluating the in vivo effects of **SR14150** in a model of chronic pain.







Click to download full resolution via product page

In vivo experimental workflow for **SR14150**.

## **Signaling Pathway of SR14150**

The diagram below depicts the dual agonist activity of **SR14150** at both the NOP and  $\mu$ -opioid receptors, which are G-protein coupled receptors (GPCRs).





Click to download full resolution via product page

Dual signaling mechanism of **SR14150**.

## Conclusion

**SR14150** is a bifunctional molecule that acts on both NOP and  $\mu$ -opioid receptors, leading to distinct in vivo effects on pain perception.[1][2] Its antiallodynic properties appear to be mediated by the NOP receptor, while its antinociceptive effects are linked to  $\mu$ -opioid receptor activation.[1] The lack of public pharmacokinetic data highlights an area for future research that would be critical for the further development of **SR14150** as a potential therapeutic agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. Differential Effects of Nociceptin/Orphanin FQ (NOP) Receptor Agonists in Acute versus Chronic Pain: Studies with Bifunctional NOP/μ Receptor Agonists in the Sciatic Nerve Ligation Chronic Pain Model in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activities of mixed NOP and μ-opioid receptor ligands PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [In Vivo Profile of SR14150: A Technical Overview].
   BenchChem, [2025]. [Online PDF]. Available at:
   [https://www.benchchem.com/product/b1681994#pharmacokinetics-of-sr14150-in-vivo]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com